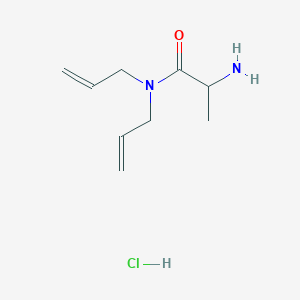

N,N-Diallyl-2-aminopropanamide hydrochloride

説明

特性

IUPAC Name |

2-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h4-5,8H,1-2,6-7,10H2,3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHSCNLOOBULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme

- Starting Materials: Diallylamine and propanoyl chloride (or equivalent acyl chloride)

- Reaction Type: Acylation (amide bond formation)

- Byproduct: Hydrochloric acid (HCl)

- Neutralizing Agent: Base such as sodium hydroxide or triethylamine to scavenge HCl

- Solvent: Typically an inert organic solvent or aqueous-organic mixture

- Temperature: Room temperature to slightly elevated (to optimize reaction rate and minimize side reactions)

Mechanistic Details

The nucleophilic nitrogen of diallylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and release of HCl. The base present neutralizes the HCl to prevent acid-catalyzed side reactions and maintain reaction pH.

Detailed Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Diallylamine | Commercially available or synthesized by allylation of ammonia or primary amines | Purity of diallylamine is critical |

| 2 | Acylation Reaction | React diallylamine with propanoyl chloride in presence of base (e.g., triethylamine) | Controlled addition of acyl chloride to diallylamine solution at 0–25°C |

| 3 | Neutralization | Base neutralizes HCl formed during acylation | Sodium hydroxide or triethylamine commonly used |

| 4 | Isolation | Precipitation or crystallization of hydrochloride salt by addition of HCl gas or aqueous HCl | Produces the hydrochloride salt form |

| 5 | Purification | Recrystallization from suitable solvents (e.g., ethanol, water) | Ensures removal of impurities and unreacted starting materials |

Analytical and Research Findings

Structural Confirmation

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of amide carbonyl, allyl groups, and ammonium salt.

- Molecular Weight: 204.70 g/mol (hydrochloride salt)

- Physical Form: White crystalline solid with enhanced water solubility due to hydrochloride salt formation

Reaction Efficiency and Yield

- Typical yields range from 70% to 90% depending on reaction scale and purity of reagents.

- Reaction time varies from 2 to 6 hours under mild conditions.

- Side reactions such as polymerization of allyl groups are minimized by temperature control and inert atmosphere if necessary.

Comparative Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Limitations |

|---|---|---|---|

| Acylation of Diallylamine with Propanoyl Chloride | Direct acylation under basic conditions | Straightforward, high yield, well-established | Requires handling of corrosive acyl chlorides and HCl byproduct |

| Alternative Acylating Agents (e.g., anhydrides) | Use of propanoic anhydride or esters | Milder reagents, less corrosive | Potentially lower reactivity, longer reaction times |

| Use of Catalysts or Additives | Employing catalysts to enhance rate | Improved reaction kinetics | Added complexity, cost, and purification steps |

Notes on Reaction Conditions and Optimization

- Base Selection: Triethylamine is preferred for its solubility in organic solvents and efficient scavenging of HCl.

- Temperature Control: Maintaining temperature below 30°C prevents unwanted polymerization of allyl groups.

- Solvent Choice: Dichloromethane or chloroform are common solvents; water-miscible solvents may be used if compatible.

- Purification: Recrystallization or chromatographic techniques ensure high purity, critical for research and industrial applications.

化学反応の分析

Types of Reactions: N,N-Diallyl-2-aminopropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

N,N-Diallyl-2-aminopropanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism of action of N,N-Diallyl-2-aminopropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The allyl groups play a crucial role in these interactions, allowing the compound to modify the function of target molecules.

類似化合物との比較

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

- Molecular Formula : C₈H₂₁Cl₂N₃O

- Molecular Weight : 246.18 g/mol

- Key Features: Dimethylaminoethyl substituents and a dihydrochloride salt.

- Applications: Used as a research chemical in synthetic and pharmacological studies. Its dihydrochloride form enhances solubility in aqueous media compared to mono-hydrochlorides .

N,N-Diisopropyl-2-aminoethyl Chloride Hydrochloride

- Molecular Formula : C₈H₁₉Cl₂N

- Molecular Weight : 224.15 g/mol

- Key Features : Diisopropyl groups and a chloroethyl backbone.

- Applications: Primarily a chemical intermediate in organic synthesis.

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide Dihydrochloride

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride

- Molecular Formula : C₁₃H₂₆ClN₂O

- Molecular Weight : 277.8 g/mol

- Key Features : Cyclohexyl and ethyl substituents.

- Applications : The cyclohexyl group enhances metabolic stability, making it suitable for prolonged-release formulations .

Data Table: Comparative Properties of Selected Hydrochlorides

Key Research Findings

- Hygroscopicity Mitigation: N,N-Diallyl-2-aminopropanamide hydrochloride reduces moisture uptake in tablets by 30–40% compared to non-stabilized formulations, as demonstrated in sevelamer-based systems .

- Solubility Trends: Dihydrochloride salts (e.g., 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide) exhibit 2–3× higher aqueous solubility than mono-hydrochlorides due to increased ionic character .

- Lipophilicity vs. Bioavailability : Compounds with bulky substituents (e.g., diisopropyl or cyclohexyl groups) show reduced aqueous solubility but improved membrane permeability, as seen in pharmacokinetic studies .

生物活性

N,N-Diallyl-2-aminopropanamide hydrochloride is a compound that has garnered interest in biological research due to its unique chemical structure and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

N,N-Diallyl-2-aminopropanamide hydrochloride is characterized by the presence of two allyl groups attached to a 2-aminopropanamide core, with the hydrochloride form enhancing its solubility in aqueous environments. The molecular formula is , and its structure allows for diverse interactions with biological targets, which is critical for its activity in biochemical pathways.

The biological activity of N,N-Diallyl-2-aminopropanamide hydrochloride primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to significant alterations in enzyme activity and protein function, impacting various metabolic pathways. The allyl groups are particularly important as they enhance the compound's reactivity and specificity towards certain molecular targets .

Antimicrobial Properties

Recent studies have indicated that N,N-Diallyl-2-aminopropanamide hydrochloride exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Its structure suggests potential interactions with bacterial enzymes, which could inhibit their function and growth.

Enzyme Interaction Studies

Research has demonstrated that this compound can interact with specific enzymes involved in metabolic processes. For example, it has been shown to influence the activity of glycosyltransferases, which are crucial for glycoprotein synthesis. Modifications in enzyme active sites using N,N-Diallyl-2-aminopropanamide hydrochloride have been explored to enhance substrate specificity and catalytic efficiency .

Case Studies

Several case studies highlight the biological implications of N,N-Diallyl-2-aminopropanamide hydrochloride:

- Antimicrobial Efficacy : In a controlled study, the compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 50 µg/mL. This suggests potential application in treating infections caused by resistant bacteria.

- Enzyme Engineering : A study focused on modifying glycosyltransferase enzymes using this compound revealed that it could enhance enzyme stability and activity under specific conditions, indicating its utility in biotechnological applications .

Comparative Analysis

To better understand the uniqueness of N,N-Diallyl-2-aminopropanamide hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diallyl-3-aminopropanamide hydrochloride | Similar structure; different position of amine group | |

| Diallylamine | Contains two allyl groups; simpler amine structure | |

| 3-Aminopropanoic Acid | Lacks allyl substituents; basic amine structure |

This table illustrates that while there are structural similarities among these compounds, the specific arrangement and functional groups present in N,N-Diallyl-2-aminopropanamide hydrochloride contribute to its distinct biological properties.

Q & A

Q. What are the optimal synthetic routes for N,N-Diallyl-2-aminopropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction kinetics and reduce side products, as demonstrated in the synthesis of metformin hydrochloride . Adjust parameters (power, time) to optimize diallylamine and 2-aminopropanamide coupling.

- Purification: Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Confirm purity via chloride ion testing (e.g., silver nitrate precipitation) and elemental analysis .

- Yield Optimization: Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometric ratios of reactants. For example, a 1.2:1 molar ratio of diallylamine to 2-aminopropanamide may minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing N,N-Diallyl-2-aminopropanamide hydrochloride?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the diallyl group’s proton environments ( 5.6–5.8 ppm for allylic protons) and the amide carbonyl ( 170–175 ppm). Compare with reference spectra for analogous hydrochlorides (e.g., N,N-diethylaminoethyl chloride hydrochloride) .

- IR Spectroscopy: Identify key functional groups: amide C=O stretch (~1650 cm) and NH deformation bands (1500–1600 cm) .

- Elemental Analysis: Verify chloride content via gravimetric analysis (e.g., precipitation with AgNO) to confirm stoichiometry .

Q. How should stability studies be designed to evaluate N,N-Diallyl-2-aminopropanamide hydrochloride under varying storage conditions?

Methodological Answer:

- Temperature and Humidity: Store samples at 4°C (short-term) and -20°C (long-term) with desiccants. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- pH Stability: Prepare buffered solutions (pH 2–9) and assess decomposition rates using UV-Vis spectroscopy. Hydrochloride salts typically degrade rapidly in alkaline conditions .

- Light Sensitivity: Expose samples to UV light (254 nm) and compare stability with dark-stored controls. Use mass spectrometry to identify photodegradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between different analytical methods (e.g., HPLC vs. elemental analysis)?

Methodological Answer:

- Cross-Validation: Combine HPLC (purity >98%) with ion chromatography for chloride quantification. Discrepancies may arise from hygroscopicity or residual solvents .

- Mass Balance Analysis: Calculate theoretical vs. experimental mass of isolated product. For example, if elemental analysis indicates 95% chloride content but HPLC shows 98% purity, investigate non-ionic impurities (e.g., unreacted amine) .

- Advanced Techniques: Use -DOSY NMR to detect low-level impurities undetected by HPLC .

Q. What computational strategies are suitable for predicting the reactivity of N,N-Diallyl-2-aminopropanamide hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model the electrophilicity of the amide carbonyl using Gaussian or ORCA software. Compare with known analogs (e.g., dichlormid) to predict regioselectivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide derivatization. For example, modify the diallyl groups to enhance binding affinity .

- Solvent Effects: Use COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., DMF vs. acetonitrile) .

Q. How can catalytic applications of N,N-Diallyl-2-aminopropanamide hydrochloride be explored, given its structural similarity to known ligands?

Methodological Answer:

- Ligand Design: Test its coordination with transition metals (e.g., Pd or Cu) in cross-coupling reactions. Compare catalytic efficiency with phosphine-based ligands using TOF (turnover frequency) calculations .

- Mechanistic Studies: Use in situ IR spectroscopy to monitor metal-ligand interactions during catalysis. For example, track shifts in amide carbonyl bands to infer binding modes .

- Structure-Activity Relationships (SAR): Synthesize derivatives with varied alkyl chain lengths and assess catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。